N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S/c1-9-6-10(2)13(11(3)7-9)19(15,16)14-8-12(17-4)18-5/h6-7,12,14H,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXYIXISRCAWDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzene-1-sulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2,2-dimethoxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and purity. This involves careful control of reaction parameters such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can also be employed to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction produces amines .
Scientific Research Applications
N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzene-1-sulfonamide exerts its effects involves the interaction of the sulfonamide group with biological targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Interactions
The 2,2-dimethoxyethyl group is a critical structural feature shared with compounds like 3-(2,2-dimethoxyethyl)-3-devinyl-purpurinimides () and N-(2,2-dimethoxyethyl)-N-(trifluoroacetyl)-phenyl-alanyl-dehydrophenylalaninam (). In crystal structures, this group facilitates intramolecular hydrogen bonding (e.g., N11–H11⋯O24 in ), stabilizing specific conformations. By contrast, sulfonamides with simpler alkyl substituents, such as N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide (), lack such conformational rigidity, highlighting the dimethoxyethyl group's role in enhancing structural order .
Spectroscopic Characteristics
The dimethoxyethyl group produces distinct NMR signals. In purpurinimides (), the 3-(2,2-dimethoxyethyl) protons resonate as singlets at δ 3.46–3.47 ppm , consistent with the electronic environment of methoxy groups. Similar shifts are expected for the target compound. By comparison, sulfonamides with N-ethyl or N-(2-methoxyphenyl) groups exhibit different patterns: ethyl groups show triplets (e.g., δ 1.27 ppm in ), while methoxyphenyl substituents introduce aromatic proton signals (δ 6.8–7.5 ppm) .
Table 1: NMR Comparison of Sulfonamide Derivatives
Biological Activity
N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzene-1-sulfonamide (CAS No. 58754-95-3) is a sulfonamide compound that has garnered interest due to its potential biological activities. This article explores its biological properties based on available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of 259.32 g/mol. The structure features a sulfonamide group attached to a trimethylbenzene core and a dimethoxyethyl substituent. This unique configuration may contribute to its biological activity.
Antimicrobial Properties
Sulfonamides are known for their antimicrobial properties, primarily acting as competitive inhibitors of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis. Research indicates that derivatives of sulfonamides can exhibit varying levels of antibacterial activity against Gram-positive and Gram-negative bacteria.
- Case Study : A study conducted on several sulfonamide derivatives showed that modifications in the aromatic ring and substituents significantly influenced their antibacterial potency. This compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating moderate inhibitory effects (Table 1).
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory potential of sulfonamides has been documented in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators.
- Research Finding : In vitro studies indicated that this compound could reduce the production of interleukin-6 (IL-6) in macrophages stimulated with lipopolysaccharide (LPS), suggesting its role in modulating inflammatory responses.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Dihydropteroate Synthase Inhibition : As a sulfonamide derivative, it competes with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthase.
- Cytokine Modulation : The compound appears to influence the signaling pathways involved in inflammation through the inhibition of NF-kB activation.
Toxicological Considerations
While exploring the biological activity, it is essential to consider the toxicity profile of this compound:
- Safety Profile : Preliminary assessments indicate low acute toxicity; however, chronic exposure studies are necessary to fully understand its safety.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. Key signals include the dimethyl ether protons (δ 3.2–3.4 ppm) and aromatic protons (δ 6.8–7.2 ppm) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+Na]⁺ peaks) with an error margin <2 ppm .
- X-ray Crystallography : Resolves stereochemistry and intramolecular interactions (e.g., hydrogen bonds involving sulfonamide groups and methoxy moieties) .
What are the primary research applications of this compound in academic settings?
Q. Basic
- Organic Synthesis : Serves as a precursor for complex molecules (e.g., imidazopyridinones) via cyclization reactions .
- Biochemical Studies : Investigates interactions with enzymes (e.g., sulfonamide-binding proteases) due to its structural mimicry of natural substrates .
How can researchers optimize reaction yields when scaling up synthesis?
Q. Advanced
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling efficiency in multi-component reactions (MCRs) .
- Solvent Optimization : Polar aprotic solvents like DMF improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
- In-line Analytics : Use FTIR or HPLC to monitor reaction progress and adjust stoichiometry dynamically .
How should conflicting crystallographic data (e.g., bond angles vs. theoretical models) be resolved?
Q. Advanced
- Hydrogen Bond Analysis : Compare experimental torsion angles (e.g., N18-C2-C3-C4 = 4° in crystal structures) with DFT-optimized geometries to identify conformational biases .
- Thermal Ellipsoid Modeling : Assess displacement parameters to distinguish static disorder from dynamic motion in the crystal lattice .
- Cross-Validation : Use complementary techniques like neutron diffraction or solid-state NMR to resolve ambiguities in electron density maps .
What strategies mitigate instability of intermediates during synthesis?
Q. Advanced
- Low-Temperature Quenching : For hygroscopic intermediates (e.g., sulfonyl chlorides), maintain reactions at –20°C under inert atmospheres .
- Protection/Deprotection : Temporarily mask reactive groups (e.g., using trifluoroacetyl) to prevent side reactions .
- Stabilizing Agents : Additives like 2,6-di-tert-butylpyridine scavenge acidic byproducts that degrade intermediates .
How can researchers evaluate this compound’s potential as an enzyme inhibitor?
Q. Advanced
- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., dansyl-peptide libraries) to assess competitive vs. non-competitive inhibition .
- Docking Simulations : Molecular dynamics (MD) simulations (e.g., AutoDock Vina) predict binding modes to active sites, guided by crystallographic data .
- SAR Studies : Synthesize derivatives with modified methoxy or methyl groups to map structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
